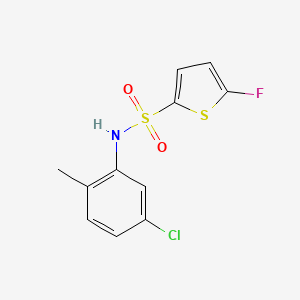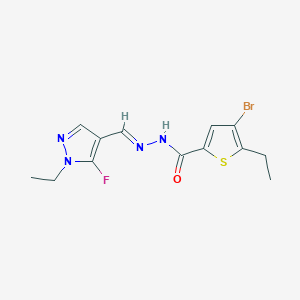![molecular formula C25H16ClF3N2O4 B10927199 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate](/img/structure/B10927199.png)
4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including a cyano group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Anilino Intermediate: This involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with appropriate reagents to introduce the cyano and oxo groups.
Coupling Reaction: The intermediate is then coupled with 2-methoxyphenyl benzoate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl group and aniline structure.
2-Chloro-5-(trifluoromethyl)acetophenone: Contains the trifluoromethyl group and a similar aromatic structure.
Uniqueness
4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyano, methoxy, and trifluoromethyl groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C25H16ClF3N2O4 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
[4-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C25H16ClF3N2O4/c1-34-22-12-15(7-10-21(22)35-24(33)16-5-3-2-4-6-16)11-17(14-30)23(32)31-20-13-18(25(27,28)29)8-9-19(20)26/h2-13H,1H3,(H,31,32)/b17-11+ |
InChI Key |
MKDOXTDCPADCOF-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10927121.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927126.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927129.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole](/img/structure/B10927135.png)

![4-bromo-3,5-bis(4-fluorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927138.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10927141.png)
![azepan-1-yl(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10927147.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927148.png)
![1-cyclopropyl-3-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B10927151.png)
![N-({2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10927178.png)

![N,N'-pyridine-2,6-diylbis{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide}](/img/structure/B10927190.png)

